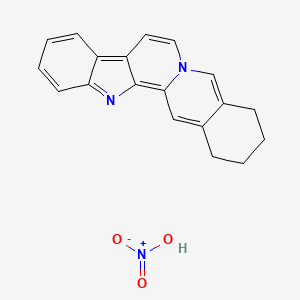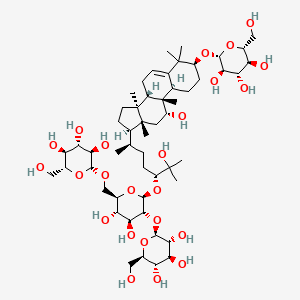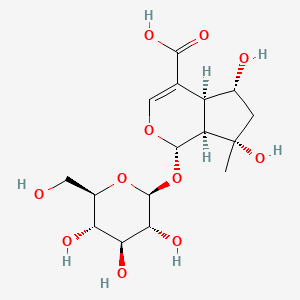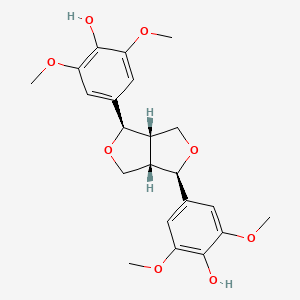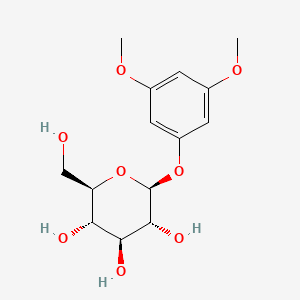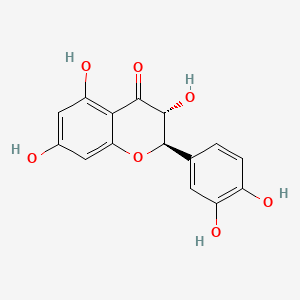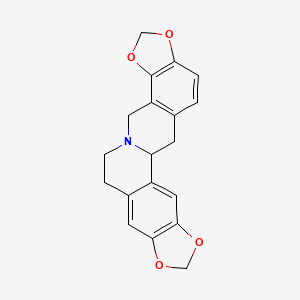
Azelastin-N-Oxid (Gemisch von Diastereomeren)
Übersicht
Beschreibung
Azelastine N-oxide is a metabolite and impurity of Azelastine, a second-generation antihistamine used primarily for the treatment of allergic rhinitis and conjunctivitis . The compound has the molecular formula C₂₂H₂₄ClN₃O₂ and a molecular weight of 397.9 g/mol . It is characterized by the presence of a phthalazinone core structure with a chlorobenzyl group and an azepane ring.
Wissenschaftliche Forschungsanwendungen
Azelastine N-Oxide has several scientific research applications:
Pharmaceutical Research: It is used as a reference standard and impurity in the quality control of Azelastine formulations.
Biological Studies: The compound is studied for its potential biological activities, including its role as a nitric oxide mimic or bioisostere of the carbonyl group.
Chemical Research: Researchers investigate its chemical properties and reactivity to understand the behavior of N-oxide compounds in various reactions.
Medical Research: Azelastine N-Oxide is explored for its potential therapeutic applications, including its anti-inflammatory and anti-allergic effects.
Vorbereitungsmethoden
The synthesis of Azelastine N-Oxide involves the oxidation of Azelastine. One common method employs hydrogen peroxide (H₂O₂) as the oxidizing agent . The reaction typically takes place under controlled conditions to ensure the formation of the desired N-oxide product. The process can be summarized as follows:
Oxidation Reaction: Azelastine is treated with hydrogen peroxide in the presence of a suitable solvent, such as methanol or chloroform.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the oxidation process.
Isolation and Purification: The resulting Azelastine N-Oxide is isolated and purified using standard techniques such as crystallization or chromatography.
Industrial production methods may involve scaling up the reaction and optimizing the conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Azelastine N-Oxide undergoes various chemical reactions, including:
Oxidation: As mentioned, Azelastine can be oxidized to form Azelastine N-Oxide using hydrogen peroxide.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of Azelastine N-Oxide is related to its parent compound, Azelastine. Azelastine acts as a histamine H1-receptor antagonist, blocking the action of histamine and thereby reducing allergic symptoms . The N-oxide derivative may exhibit similar or modified activity due to the presence of the N-oxide group, which can influence its binding affinity and interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Azelastine N-Oxide can be compared with other similar compounds, such as:
Azelastine Hydrochloride: The parent compound, used as an antihistamine.
Desmethyl Azelastine: A metabolite of Azelastine with a demethylated structure.
Azelastine EP Impurity B: Another impurity related to Azelastine.
The uniqueness of Azelastine N-Oxide lies in its N-oxide functional group, which imparts distinct chemical and biological properties compared to its parent compound and other related impurities.
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-(1-methyl-1-oxidoazepan-1-ium-4-yl)phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWLGALGCDUDAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747066 | |
| Record name | 4-[(4-Chlorophenyl)methyl]-2-(1-methyl-1-oxo-1lambda~5~-azepan-4-yl)phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640279-88-5 | |
| Record name | 4-[(4-Chlorophenyl)methyl]-2-(1-methyl-1-oxo-1lambda~5~-azepan-4-yl)phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


